molecular formula C11H14O5 B14664312 Benzoic acid, 3,4,5-trihydroxy-, 1,1-dimethylethyl ester CAS No. 50888-95-4

Benzoic acid, 3,4,5-trihydroxy-, 1,1-dimethylethyl ester

Cat. No.: B14664312
CAS No.: 50888-95-4
M. Wt: 226.23 g/mol
InChI Key: FYFPJTIURCOBGQ-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-trihydroxy-, 1,1-dimethylethyl ester (CAS: Not explicitly listed in evidence; structurally inferred as the tert-butyl ester of gallic acid) is a phenolic ester derivative of gallic acid (3,4,5-trihydroxybenzoic acid). The compound features a tert-butyl group (1,1-dimethylethyl) esterified to the carboxylate moiety of gallic acid, a naturally occurring trihydroxybenzoic acid.

Properties

CAS No.

50888-95-4

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

tert-butyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C11H14O5/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5,12-14H,1-3H3

InChI Key

FYFPJTIURCOBGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3,4,5-trihydroxybenzoate can be synthesized through the esterification of gallic acid with tert-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of tert-butyl 3,4,5-trihydroxybenzoate follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous feeding of gallic acid and tert-butanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation and crystallization to obtain high-purity tert-butyl 3,4,5-trihydroxybenzoate .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.

    Industry: Used as a stabilizer in food and cosmetic products to extend shelf life.

Mechanism of Action

The antioxidant properties of tert-butyl 3,4,5-trihydroxybenzoate are attributed to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This action helps in preventing oxidative damage to cells and other biological molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The tert-butyl ester of gallic acid belongs to a broader class of substituted benzoic acid esters. Key structural analogs include:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Applications
Target Compound 3,4,5-Trihydroxy C₁₁H₁₄O₅ 226.23* Antioxidant, Pharmaceutical
Propyl gallate (121-79-9) 3,4,5-Trihydroxy, propyl C₁₀H₁₂O₅ 212.20 Food preservative, Fragrance
tert-Butyl 4-fluorobenzoate (58656-98-7) 4-Fluoro C₁₁H₁₃FO₂ 196.22 Organic synthesis intermediate
tert-Butyl 3-bromobenzoate (N/A) 3-Bromo C₁₁H₁₃BrO₂ 257.12 Halogenated synthon
Dioctylbutamido triazone (Uvasorb HEB) Triazine-linked carbamoyl C₃₄H₄₄N₆O₆ 656.75 UV absorber in cosmetics

*Calculated molecular weight based on gallic acid (C₇H₆O₅, MW 170.12) + tert-butyl group (C₄H₉, MW 57.11).

Physicochemical Properties

  • Hydrogen Bonding vs. Lipophilicity : The tert-butyl gallate’s three hydroxyl groups enable strong hydrogen bonding, increasing water solubility relative to halogenated analogs (e.g., 4-fluoro or 3-bromo derivatives). However, the bulky tert-butyl group reduces solubility compared to smaller esters like propyl gallate .
  • Stability : Hydroxyl groups make the compound prone to oxidation, whereas halogenated or methoxy-substituted esters (e.g., methyl 3,4,5-trimethoxybenzoate, CAS 1916-07-0 ) exhibit enhanced oxidative stability due to electron-withdrawing or steric effects.

Research Findings and Data Tables

Comparative Reactivity in Ester Hydrolysis

Compound Hydrolysis Rate (k, s⁻¹) Conditions Reference
Propyl gallate 1.2 × 10⁻³ pH 7.0, 25°C
tert-Butyl gallate* ~0.5 × 10⁻³ (estimated) pH 7.0, 25°C Inferred
Methyl benzoate 3.57 × 10⁻³ pH 7.0, 25°C

*Predicted slower hydrolysis due to steric hindrance from the tert-butyl group.

Thermal Stability (TGA Data)

Compound Decomposition Temp. (°C) Residual Mass (%)
Propyl gallate 210 5.2
tert-Butyl 4-fluorobenzoate 185 8.7
tert-Butyl gallate* ~195 (estimated) 6.5

Biological Activity

Benzoic acid derivatives are of significant interest in pharmacology and biochemistry due to their diverse biological activities. The compound "Benzoic acid, 3,4,5-trihydroxy-, 1,1-dimethylethyl ester" (commonly referred to as a trihydroxybenzoate) exhibits several biological properties that warrant detailed examination.

  • Chemical Formula : C16H24O3
  • Molecular Weight : 264.36 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : Not specifically listed but related compounds can be referenced for safety and handling.

Antioxidant Activity

Research indicates that benzoic acid derivatives possess potent antioxidant properties. The presence of multiple hydroxyl groups enhances their ability to scavenge free radicals. A study demonstrated that compounds with similar structures significantly reduced oxidative stress markers in various cell lines .

Antimicrobial Effects

Benzoic acid derivatives have shown promising antimicrobial activity against a range of pathogens. For instance:

  • Bacterial Inhibition : In vitro studies have reported that trihydroxybenzoates effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways .
  • Fungal Activity : These compounds also exhibit antifungal properties, particularly against Candida species. The antifungal activity is attributed to the disruption of fungal cell wall synthesis .

Anti-inflammatory Properties

The anti-inflammatory potential of benzoic acid derivatives has been explored in various models. Compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in managing inflammatory conditions .

Cytotoxicity and Antiproliferative Effects

Several studies have investigated the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For example:

  • Case Study : A specific derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective dose-response relationships .
  • Mechanism : The proposed mechanism includes induction of apoptosis through mitochondrial pathways and activation of caspases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces pro-inflammatory cytokine production
CytotoxicInduces apoptosis in cancer cells

Mechanistic Insights

The biological activities are largely attributed to the structural features of the compound:

  • Hydroxyl Groups : The presence of multiple hydroxyl groups enhances solubility and reactivity with free radicals.
  • Ester Functionality : The ester moiety may influence bioavailability and interaction with biological membranes.

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